molecular formula C10H9N3O B3057356 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one CAS No. 79611-45-3

5'-Amino-[2,3'-bipyridin]-6'(1'H)-one

Cat. No.: B3057356
CAS No.: 79611-45-3
M. Wt: 187.2 g/mol
InChI Key: OTIZLYDEBSAMGZ-UHFFFAOYSA-N
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Description

5’-Amino-[2,3’-bipyridin]-6’(1’H)-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a bipyridine core, which is a common ligand in coordination chemistry, making it valuable for various applications in catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one typically involves the bioconjugation of the 2,2’-bipyridine moiety to specific protein scaffolds or the incorporation of the bipyridine unit as an unnatural amino acid using genetic code expansion . The reaction conditions often require precise control over temperature, pH, and the presence of catalysts to ensure the successful formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5’-Amino-[2,3’-bipyridin]-6’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states, which can be useful in catalysis.

    Reduction: Reduction reactions can modify the functional groups attached to the bipyridine core, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one involves its interaction with specific molecular targets, such as enzymes and proteins. The bipyridine core can coordinate with metal ions, forming complexes that can catalyze various chemical reactions. These interactions can influence metabolic pathways and enzymatic activities, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Amino-[2,3’-bipyridin]-6’(1’H)-one stands out due to its specific functional groups and the ability to be incorporated into proteins using genetic code expansion. This makes it a versatile compound for studying protein-ligand interactions and developing artificial enzymes, setting it apart from other bipyridine derivatives .

Properties

IUPAC Name

3-amino-5-pyridin-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9/h1-6H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIZLYDEBSAMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608300
Record name 5'-Amino[2,3'-bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79611-45-3
Record name 5′-Amino[2,3′-bipyridin]-6′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79611-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Amino[2,3'-bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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